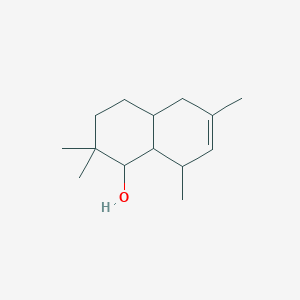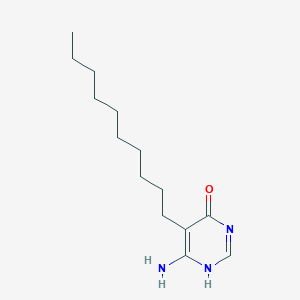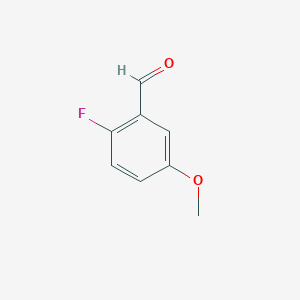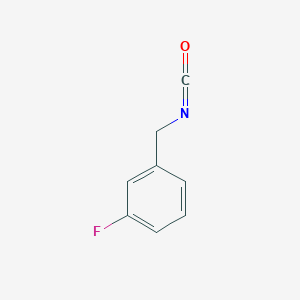
nickel;palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel-palladium alloy is a binary metallic compound composed of nickel and palladium. This alloy is known for its unique combination of properties, including high corrosion resistance, excellent catalytic activity, and significant mechanical strength. These attributes make it a valuable material in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel-palladium alloy can be synthesized through several methods, including:
Electrochemical Deposition: This method involves the reduction of nickel and palladium ions onto a conductive substrate using an electric current.
Sonochemical Preparation: Utilizes ultrasonic waves to induce the formation of the alloy from nickel and palladium precursors.
Supercritical Fluid Nucleation: Involves the use of supercritical fluids to nucleate and grow the alloy particles.
Wet Chemical Methods: These include sol-gel methods and reduction by alcohols or other reductants.
Industrial Production Methods: In industrial settings, nickel-palladium alloy is often produced through:
Impregnation Method Enhanced with Ultrasonic: This method involves impregnating activated carbon with nickel and palladium precursors, followed by ultrasonic treatment to enhance the formation of the alloy.
Ball-Milling: A mechanical process where nickel and palladium salts are dry-mixed using a ball-mill to produce highly dispersed alloy nanoparticles.
Analyse Chemischer Reaktionen
Nickel-palladium alloy undergoes various chemical reactions, including:
Oxidation: The alloy can be oxidized under specific conditions, forming nickel and palladium oxides.
Reduction: It can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: The alloy can participate in substitution reactions, particularly in catalytic processes.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents like hydrazine.
Substitution: Various organic halides and alkynes in the presence of suitable catalysts.
Major Products:
Oxides: Nickel oxide and palladium oxide.
Reduced Metals: Pure nickel and palladium.
Substituted Products: Various organic compounds formed through catalytic processes.
Wissenschaftliche Forschungsanwendungen
Nickel-palladium alloy has a wide range of scientific research applications, including:
Fuel Cells: Employed in fuel cells for its excellent catalytic properties and durability.
Hydrogen Storage: Utilized in hydrogen storage systems due to its ability to absorb and release hydrogen efficiently.
Sensors: Applied in the development of sensors for detecting gases like hydrogen and non-enzymatic glucose.
Biomedical Applications: Investigated for its antibacterial and anticancer properties, showing activity against bacteria like Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
The mechanism by which nickel-palladium alloy exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The alloy’s catalytic activity is attributed to its ability to facilitate electron transfer and lower activation energy in chemical reactions.
Antibacterial Action: The alloy generates reactive oxygen species that damage bacterial cell membranes and DNA.
Vergleich Mit ähnlichen Verbindungen
Nickel-palladium alloy can be compared with other similar compounds, such as:
Nickel-Platinum Alloy: Known for its high catalytic activity but is more expensive due to the cost of platinum.
Palladium-Silver Alloy: Exhibits good catalytic properties but lacks the mechanical strength of nickel-palladium alloy.
Nickel-Copper Alloy: Offers good corrosion resistance but does not match the catalytic efficiency of nickel-palladium alloy.
Uniqueness: Nickel-palladium alloy stands out due to its balanced combination of catalytic activity, mechanical strength, and cost-effectiveness, making it a versatile material for various applications .
Eigenschaften
CAS-Nummer |
106747-79-9 |
|---|---|
Molekularformel |
NiPd3 |
Molekulargewicht |
378 g/mol |
IUPAC-Name |
nickel;palladium |
InChI |
InChI=1S/Ni.3Pd |
InChI-Schlüssel |
IGWIYXUTBNGZFJ-UHFFFAOYSA-N |
SMILES |
[Ni].[Pd].[Pd].[Pd] |
Kanonische SMILES |
[Ni].[Pd].[Pd].[Pd] |
| 106747-79-9 | |
Synonyme |
Ni-Pd alloy nickel-palladium alloy |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B34854.png)


![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)






![5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B34874.png)
![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene](/img/structure/B34877.png)


